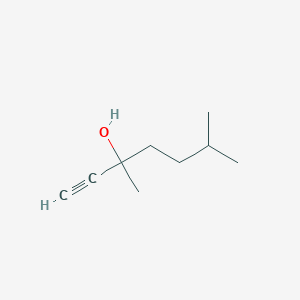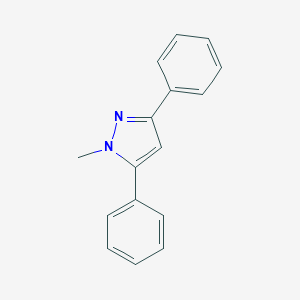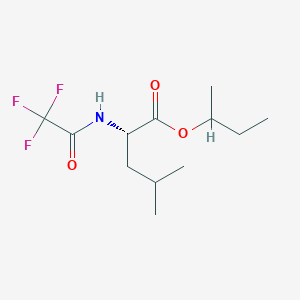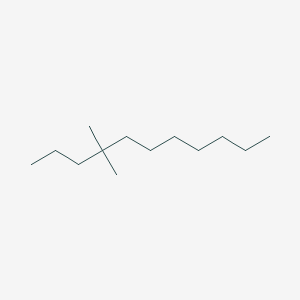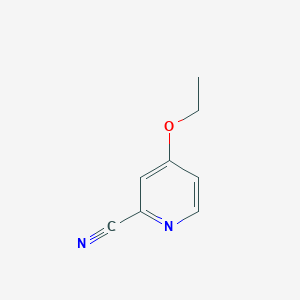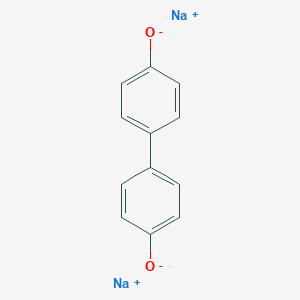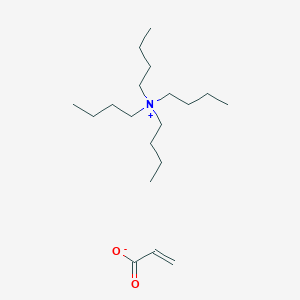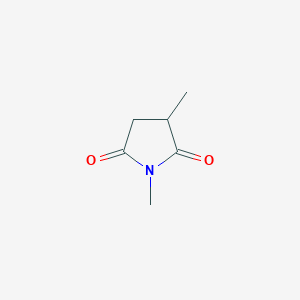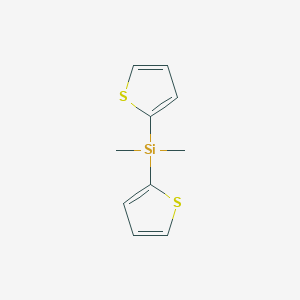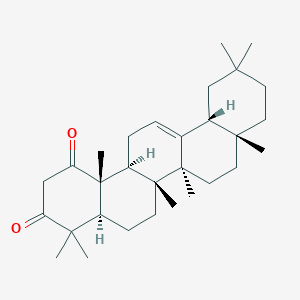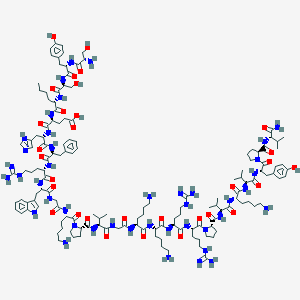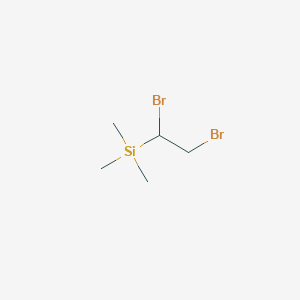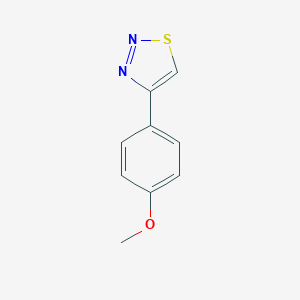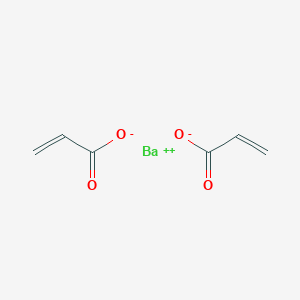
Barium acrylate
Overview
Description
Barium acrylate is an organic compound with the molecular formula C₃H₆BaO₂. It is a barium salt of acrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is typically found in a white to almost white crystalline powder form and is known for its reactivity and utility in creating specialized polymers.
Mechanism of Action
Target of Action
Barium acrylate, like other barium compounds, primarily targets the gastrointestinal tract . It is used in various industrial applications and has been studied for its ability to catalyze the dehydration of lactic acid to acrylic acid .
Mode of Action
This compound acts as a catalyst in the dehydration of lactic acid to acrylic acid . The compound’s interaction with its targets involves a process where it facilitates the removal of water from lactic acid, resulting in the formation of acrylic acid .
Biochemical Pathways
It is known that the compound plays a role in thedehydration of lactic acid to acrylic acid . This process involves the removal of water from lactic acid, a reaction facilitated by this compound .
Pharmacokinetics
It is known that barium compounds, in general, have low water solubility and high clearance from the body . These properties can impact the bioavailability of this compound, potentially limiting its absorption and distribution within the body .
Result of Action
The primary result of this compound’s action is the production of acrylic acid from lactic acid . This is achieved through a dehydration process facilitated by the compound . The efficiency of this reaction can be quite high, with studies reporting up to 99.8% lactic acid conversion and 74.0% acrylic acid selectivity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of the dehydration process . Additionally, the presence of other substances, such as ammonia, can modify the acid-base properties of this compound, thereby affecting its catalytic activity .
Biochemical Analysis
Biochemical Properties
Barium acrylate has been found to interact with various biomolecules in the body. For instance, it has been observed to cause significant declines in the levels of glutathione peroxidase, catalase, superoxide dismutase, and urea . These enzymes and proteins play crucial roles in biochemical reactions, and their interaction with this compound can significantly affect these processes .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by causing marked disturbances in cardiac, hepatic, and renal functions due to its accumulation in these tissues . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to cause significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels . These changes suggest that this compound may interact with these biomolecules, potentially inhibiting or activating certain enzymes and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can cause long-term effects on cellular function, including changes in the stability and degradation of the compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, studies have shown that this compound can deliver mortalities and cause a sort of normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of this compound in the soft tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Residual analysis of this compound in different body organs revealed significantly abundant residues in the liver, spleen, heart, and kidney .
Subcellular Localization
It is known that this compound can accumulate in various soft tissues of the body, which can influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium acrylate can be synthesized through the reaction of barium hydroxide with acrylic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with acrylic acid to form this compound and water as a byproduct. The reaction can be represented as follows: [ \text{Ba(OH)}_2 + 2\text{CH}_2=\text{CHCOOH} \rightarrow \text{Ba(CH}_2=\text{CHCOO)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing acrylic acid with barium carbonate or barium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The resulting this compound is then filtered, dried, and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions: Barium acrylate undergoes several types of chemical reactions, including:
Polymerization: this compound can polymerize to form poly(this compound), which is used in various polymer applications.
Substitution Reactions: It can undergo substitution reactions where the acrylate group is replaced by other functional groups.
Complexation: this compound can form complexes with other metal ions, which can alter its chemical properties.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Substitution Reactions: Various nucleophiles can be used to substitute the acrylate group under mild to moderate conditions.
Complexation: Metal salts and ligands are used to form complexes with this compound.
Major Products Formed:
Poly(this compound): A polymer used in coatings, adhesives, and other applications.
Substituted Acrylates: Compounds with different functional groups replacing the acrylate group.
Metal Complexes: Complexes with altered chemical and physical properties.
Scientific Research Applications
Barium acrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical characteristics.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical devices.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and stability.
Comparison with Similar Compounds
Calcium Acrylate: Similar to barium acrylate but with calcium as the metal ion. It has different solubility and reactivity properties.
Magnesium Acrylate: Another similar compound with magnesium as the metal ion, used in different applications due to its unique properties.
Sodium Acrylate: A water-soluble acrylate salt with sodium as the metal ion, commonly used in superabsorbent polymers.
Uniqueness of this compound: this compound is unique due to its specific reactivity and ability to form stable complexes with other metal ions. Its applications in polymer chemistry and materials science are distinct from those of other acrylate salts, making it a valuable compound for specialized research and industrial applications.
Properties
IUPAC Name |
barium(2+);prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Ba/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQPQIFFWHMGGE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544919 | |
| Record name | Barium diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17989-90-1 | |
| Record name | Barium diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium Acrylate Monomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of Dicalcium Barium Acrylate?
A1: Dicalcium this compound (Ca₂Ba(C₂H₃CO₂)₆) exhibits a unique structural feature known as flip-flop disorder. This means that two out of its four independent acrylate molecules demonstrate dynamic behavior at room temperature. Specifically, the vinyl end groups of these molecules undergo 180° jumps around the intramolecular C-C bonds. [] This disorder, along with the observed translational-librational motion of the whole molecule, is attributed to hydrogen-hydrogen interactions between neighboring molecules. []
Q2: What kind of phase transitions does Dicalcium this compound undergo?
A2: Dicalcium this compound exhibits a ferroelastic phase transition at approximately 109°C. [] This transition involves a change in crystal structure from the orthorhombic space group Pnma (D16 2h) to the cubic space group Fd3m (O7 h). [] This transition is classified as second-order based on observations from both X-ray powder diffraction and optical birefringence measurements. []
Q3: How does the structure of Dicalcium this compound relate to its birefringence?
A3: The spontaneous strain arising from the ferroelastic phase transition in Dicalcium this compound can be directly linked to its optical birefringence. [] The relationship between these properties is described by effective photoelastic moduli, with values of p11,- p l2 = 0.29(3) and p44 = 0.41(3) determined experimentally. [] This connection provides valuable insights into the material's response to mechanical stress and its potential applications in areas such as sensing and optical devices.
Q4: Can this compound be used in polymerization reactions?
A4: Yes, this compound, along with other alkaline earth metal acrylates, can be copolymerized with styrene. [] Studies have shown that in Dimethyl sulfoxide, these copolymerizations result in a tendency for alternation in the polymer chain, with the degree of alternation increasing with the metal cation size (Mg²⁺ < Ca²⁺ < Sr²⁺ < Ba²⁺). [] This suggests that the polarization of the vinyl group in the metal acrylate plays a significant role in the copolymerization process. []
Q5: Are there any related compounds with similar structural features?
A5: Yes, Dicalcium Barium Propionate (DBP) shares structural similarities with Dicalcium this compound, particularly in their low-temperature phases. [] Both compounds exhibit orthorhombic structures with potential space groups of Pnma or Pn21a. [] Understanding the relationship between these two compounds could provide further insights into the factors influencing their phase transitions and physical properties.
Q6: What are the future research directions for this compound and related compounds?
A6: Future research on this compound and similar alkaline earth metal acrylates could explore their potential in various applications, such as:
- Developing novel polymers: Investigating the impact of different comonomers and polymerization conditions on the properties of copolymers containing this compound. []
- Designing functional materials: Exploring the use of Dicalcium this compound and related compounds in applications that exploit their ferroelastic properties, such as sensors, actuators, and optical devices. []
- Understanding structure-property relationships: Conducting further studies to elucidate the role of molecular disorder and hydrogen bonding on the phase transitions and physical properties of these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


